molecular formula C21H17F3N4OS2 B2484399 2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105218-90-3

2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2484399
CAS No.: 1105218-90-3
M. Wt: 462.51
InChI Key: SXKFXIQYWSMCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H17F3N4OS2 and its molecular weight is 462.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds, including the specific chemical structure of interest, was synthesized and tested for their in vivo analgesic and anti-inflammatory activities. These compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, highlighting their potential for further pharmacological evaluation (Demchenko et al., 2015).

Catalytic Activity in Oxidation Reactions

Research into dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands showed potential catalytic activity in the oxidation of olefins. This activity suggests the potential application of these compounds in synthetic chemistry and industrial processes, providing an efficient and selective method for olefin oxidation (Ghorbanloo et al., 2017).

Antimicrobial and Antioxidant Activities

Novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential for the development of new therapeutic agents (Flefel et al., 2018).

Generation of Structurally Diverse Libraries

Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a structurally diverse library of compounds was generated through various alkylation and ring closure reactions. This approach demonstrates the versatility of this chemical structure in synthetic chemistry for generating new molecules with potential biological activities (Roman, 2013).

Antitumor and Antibacterial Agents

A novel series of compounds based on the thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized and showed potent antitumor and antibacterial agents. These findings support the therapeutic potential of such compounds in cancer treatment and infection control (Hafez et al., 2017).

Properties

IUPAC Name

2-pyrrolidin-1-yl-7-thiophen-2-yl-5-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4OS2/c22-21(23,24)14-6-3-5-13(11-14)12-28-19(29)17-18(16(26-28)15-7-4-10-30-15)31-20(25-17)27-8-1-2-9-27/h3-7,10-11H,1-2,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKFXIQYWSMCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.